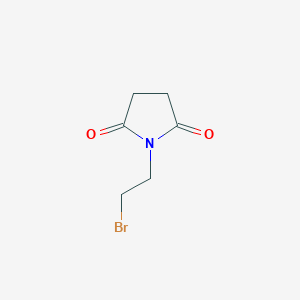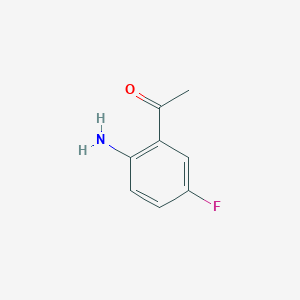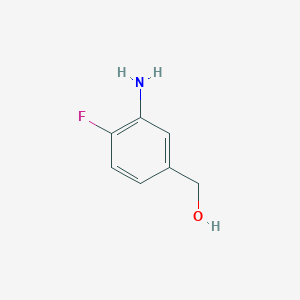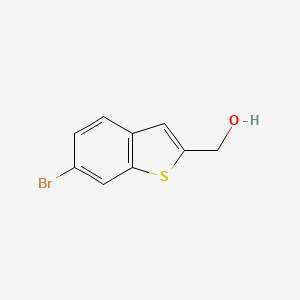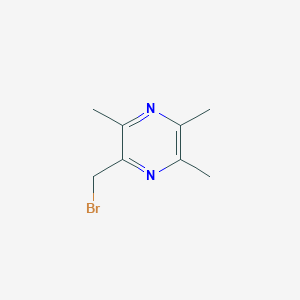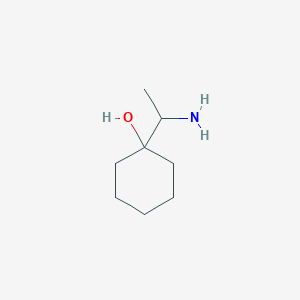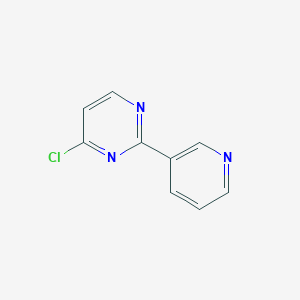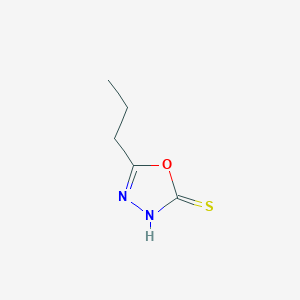
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate
Descripción general
Descripción
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Drug Development
- Synthesis of Anticancer Agents : A study by Nadhum & Mohammed (2020) discusses the synthesis of compounds related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate for potential use as anticancer agents. They developed new phthalimide conjugates using a multistep reaction process and confirmed their structures through spectroscopy and elemental analyses.
Drug Synthesis for Diabetes Management
- Antihyperglycemic Drug Leads : A 2013 study (Eissa) synthesized new isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. These compounds were identified as active antihyperglycemic agents, contributing to the development of new diabetes drugs.
Antibacterial and Antifungal Applications
- Synthesis of Antibacterial Compounds : Research by Patel & Dhameliya (2010) involved the synthesis of N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and related compounds. These demonstrated promising antibacterial activities, indicating potential as antimicrobials.
Exploration of Molecular Interactions
- Quantitative Evaluation of Molecular Interactions : Dey, Ghosh, and Chopra (2014) D. Dey, S. Ghosh, D. Chopra investigated the X-ray crystallographic structures of biologically active molecules related to this compound. They provided quantitative insights into non-covalent interactions, aiding in the understanding of molecular solid-state structures.
Development of Selective Inhibitors
- Inhibition of Cholinesterase : A 2021 study by Magar et al. focused on synthesizing benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates as selective inhibitors of butyrylcholinesterase (BChE). They discovered compounds with significant inhibitory activity, contributing to the field of neurodegenerative disease treatment.
Anti-inflammatory Agents Synthesis
- Development of Anti-inflammatory Compounds : Nikalje, Hirani, and Nawle (2015) A. P. Nikalje, N. Hirani, R. Nawle synthesized novel anti-inflammatory agents. They evaluated these compounds using both in vitro and in vivo models and performed docking studies to assess binding affinity towards human serum albumin.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXENUDDTLQFBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553800 | |
| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168827-96-1 | |
| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


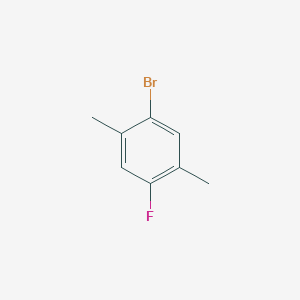

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
